molecular formula C19H30ClNO3 B12721221 Butopiprine hydrochloride CAS No. 83803-38-7

Butopiprine hydrochloride

Katalognummer: B12721221
CAS-Nummer: 83803-38-7
Molekulargewicht: 355.9 g/mol
InChI-Schlüssel: FFROUYUBPKIUKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butopiprine hydrochloride is a chemical compound known for its potential applications in various fields, including medicine and scientific research. It is a white crystalline, water-soluble compound that has been studied for its unique properties and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butopiprine hydrochloride involves several steps, including the preparation of intermediates and the final formation of the hydrochloride salt. One common method involves the reaction of specific precursors under controlled conditions to yield the desired product. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated equipment and stringent quality control measures. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of advanced technologies and equipment ensures consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

Butopiprine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Butopiprine hydrochloride has been extensively studied for its potential applications in scientific research. Some of the key areas of research include:

Wirkmechanismus

The mechanism of action of butopiprine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a serotonin 5-HT1A receptor agonist, which plays a crucial role in regulating mood and anxiety. By binding to these receptors, this compound modulates the release of serotonin and other neurotransmitters, leading to its anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to butopiprine hydrochloride include:

Uniqueness

This compound is unique in its specific chemical structure and its ability to selectively target serotonin receptors without exhibiting the sedative or muscle relaxant properties commonly associated with other anxiolytic agents. This makes it a valuable compound for therapeutic applications where such side effects are undesirable .

Eigenschaften

CAS-Nummer

83803-38-7

Molekularformel

C19H30ClNO3

Molekulargewicht

355.9 g/mol

IUPAC-Name

2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride

InChI

InChI=1S/C19H29NO3.ClH/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20;/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3;1H

InChI-Schlüssel

FFROUYUBPKIUKJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.